molecular formula C9H14N4 B15263107 3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B15263107
M. Wt: 178.23 g/mol
InChI Key: ITKAFWORYUYJLA-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane is a compound that features a triazole ring attached to an azabicyclooctane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves the reaction of azabicyclooctane derivatives with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the CuAAC reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce partially or fully reduced triazole derivatives .

Scientific Research Applications

3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the azabicyclooctane structure provides additional binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to its specific combination of the triazole ring and azabicyclooctane structure. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C9H14N4/c1-2-8-6-9(5-7(1)11-8)13-4-3-10-12-13/h3-4,7-9,11H,1-2,5-6H2

InChI Key

ITKAFWORYUYJLA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)N3C=CN=N3

Origin of Product

United States

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